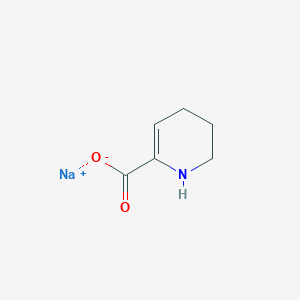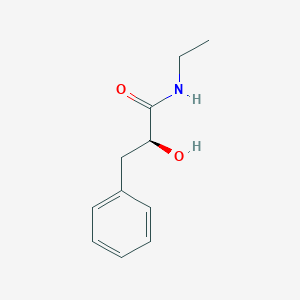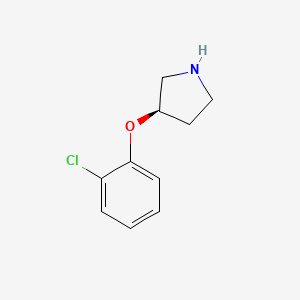
4-(4-(Hydroxymethyl)phenoxy)benzonitrile
Vue d'ensemble
Description
“4-(4-(Hydroxymethyl)phenoxy)benzonitrile” is a chemical compound . It is functionally related to a benzyl alcohol .
Synthesis Analysis
This compound can be synthesized via a hydrosilylation reaction in the presence of an Fe complex . It can also be prepared from 4-(aminomethyl) benzyl alcohol .Molecular Structure Analysis
The molecular formula of “4-(4-(Hydroxymethyl)phenoxy)benzonitrile” is C14H11NO3 . The exact mass is 241.07389321 g/mol .Physical And Chemical Properties Analysis
The compound has a density of 1.4±0.1 g/cm³, a boiling point of 460.3±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C . Its enthalpy of vaporization is 76.0±3.0 kJ/mol, and it has a flash point of 232.2±28.7 °C . The compound has an index of refraction of 1.662, a molar refractivity of 65.5±0.4 cm³, and a molar volume of 176.9±5.0 cm³ .Applications De Recherche Scientifique
Synthesis and Chemical Applications
Regiocontrol in Chemical Reactions : The use of benzonitrile oxide derivatives, including structures similar to 4-(4-(Hydroxymethyl)phenoxy)benzonitrile, demonstrates regiocontrolled nitrile oxide cycloadditions. This process is significant in synthesizing specific isoxazoline compounds with potential applications in various chemical syntheses (Kanemasa, Nishiuchi, & Wada, 1992).
Phthalocyanine Derivatives Synthesis : Novel phthalocyanine complexes, which can be synthesized from reactions involving benzonitrile derivatives, exhibit excellent solubility in water and have been characterized for their solubility and antioxidant activities. Such compounds have implications in materials science and photodynamic therapy (Ağırtaş et al., 2013).
Photophysical and Photochemical Properties
- Phthalocyanine Properties Exploration : Studies on various substituted phthalocyanines, including those derived from benzonitrile compounds, focus on their photophysical and photochemical properties. These properties are essential in applications like photodynamic cancer therapy and solar energy harvesting (Şen et al., 2018).
Application in Polymer Chemistry
- Hydroxy-Containing Phthalonitrile Resins : The in situ reaction involving hydroxy group and phthalonitrile system, including compounds like 4-hydroxyphenoxy phthalonitrile, has been studied for producing hydroxy-containing phthalonitrile resins. These polymers exhibit significant thermal stability and could be utilized in high-temperature applications (Wang, Hu, Zeng, & Yang, 2015).
Biological and Medicinal Research
- Cytotoxicity Studies in Cancer Cells : Compounds similar to 4-(4-(Hydroxymethyl)phenoxy)benzonitrile have been synthesized and tested for their cytotoxicity against various cancer cell lines, including colorectal and breast cancer cells. These studies contribute to the development of new anticancer drugs (Pilon et al., 2020).
Environmental and Analytical Chemistry
- Hydrolysis in Environmental Contexts : Studies on the hydrolysis of para-substituted benzonitriles, including 4-(4-(Hydroxymethyl)phenoxy)benzonitrile, are significant in understanding their environmental transformation and degradation. This knowledge is crucial in assessing the environmental impact of such compounds (Masunaga, Wolfe, & Hayase, 1995).
Safety and Hazards
Propriétés
IUPAC Name |
4-[4-(hydroxymethyl)phenoxy]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c15-9-11-1-5-13(6-2-11)17-14-7-3-12(10-16)4-8-14/h1-8,16H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNRYDSHFGPVEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)OC2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10531092 | |
| Record name | 4-[4-(Hydroxymethyl)phenoxy]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10531092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(Hydroxymethyl)phenoxy)benzonitrile | |
CAS RN |
90178-73-7 | |
| Record name | 4-[4-(Hydroxymethyl)phenoxy]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10531092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1,4-Dioxaspiro[4.6]undecan-6-one](/img/structure/B3388932.png)

![4-Isocyanato-benzo[1,3]dioxole](/img/structure/B3388956.png)

![N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethanamine](/img/structure/B3388963.png)

![2-Bromoimidazo[5,1-b]thiazole-7-carboxylic acid](/img/structure/B3388970.png)



